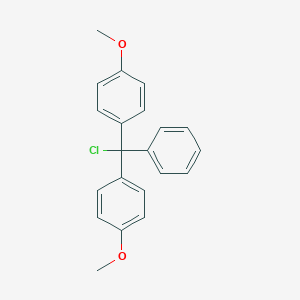

4,4'-Dimethoxytrityl chloride

Description

Significance of 4,4'-Dimethoxytrityl Chloride (DMT-Cl) in Advanced Organic Synthesis

The paramount significance of DMT-Cl lies in its role as the preferred acid-labile protecting group for the 5'-hydroxyl function of nucleosides during solid-phase oligonucleotide synthesis. chemimpex.comatdbio.com This automated, stepwise process is the foundation for producing synthetic DNA and RNA, which are indispensable tools in molecular biology, diagnostics, and therapeutics.

The process of oligonucleotide synthesis involves a repeating cycle of four main steps: deblocking (detritylation), coupling, capping, and oxidation. sigmaaldrich.com DMT-Cl is introduced to protect the 5'-hydroxyl group of the initial nucleoside which is anchored to a solid support. biotage.com This protection is essential to prevent the nucleoside from reacting with itself or undergoing other undesired side reactions. biosearchtech.com

In each cycle, the DMT group is removed from the 5'-end of the growing oligonucleotide chain, exposing a reactive hydroxyl group. biotage.com This deprotection, or detritylation, is achieved rapidly and quantitatively using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent such as dichloromethane (B109758). atdbio.combiosearchtech.com The newly freed 5'-hydroxyl group can then react with the next incoming phosphoramidite (B1245037) monomer in the coupling step, extending the chain. sigmaaldrich.com

Beyond nucleic acid chemistry, the DMT group's selectivity for primary hydroxyl groups makes it a valuable tool in the broader context of organic synthesis, including the creation of complex natural products and other bioactive molecules where precise control over reactive sites is necessary. ajol.info

Historical Context of Trityl Protecting Groups in Synthetic Chemistry

The use of protecting groups is a fundamental strategy in organic synthesis, allowing chemists to orchestrate complex molecular transformations with high selectivity. wiley.com The triphenylmethyl (trityl) group was one of the earliest and most influential protecting groups developed for hydroxyl functions, particularly in carbohydrate and nucleoside chemistry. glenresearch.comresearchgate.net

The parent compound, triphenylmethyl chloride (Trityl-Cl or Tr-Cl), was first used for the 5'-protection of nucleosides in the 1950s. umich.edu Its large steric bulk allows it to react selectively with the least sterically hindered primary hydroxyl group of a nucleoside, leaving the secondary hydroxyls at the 3' (and 2' in ribonucleosides) positions free for other reactions. ajol.info This regioselectivity was a significant advance in the field.

The limitations of the original trityl group spurred further research, leading to a breakthrough from the laboratory of H.G. Khorana in the early 1960s. umich.edu They discovered that introducing electron-donating p-methoxy groups onto the phenyl rings of the trityl moiety dramatically increased the rate of acidic hydrolysis. umich.edu This effect is due to the ability of the methoxy (B1213986) groups to stabilize the positively charged trityl carbocation that is formed as an intermediate during the acid-catalyzed cleavage reaction. total-synthesis.com

This discovery led to the development of the 4-monomethoxytrityl (MMT) and, most importantly, the 4,4'-dimethoxytrityl (DMT) groups. total-synthesis.comumich.edu Each addition of a methoxy group increased the rate of deprotection by approximately a factor of ten. total-synthesis.com The DMT group, being significantly more acid-labile than the unsubstituted trityl group, could be removed under much milder conditions, thereby preserving the integrity of the sensitive oligonucleotide chain. total-synthesis.com This enhanced reactivity also facilitates the initial protection reaction. total-synthesis.com The fine-tuning of the trityl group's lability was a pivotal development that paved the way for the efficient, automated solid-phase synthesis of oligonucleotides that is standard practice today.

| Protecting Group | Abbreviation | Relative Time for Complete Hydrolysis (in 80% Acetic Acid) |

|---|---|---|

| Triphenylmethyl | Tr | 48 hours |

| 4-Monomethoxytrityl | MMT | 2 hours |

| 4,4'-Dimethoxytrityl | DMT | 15 minutes |

Data sourced from a comparative study on nucleotide synthesis. total-synthesis.com

Scope and Limitations of DMT-Cl Application in Current Research

The primary application of this compound remains the protection of the 5'-hydroxyl group in the automated solid-phase synthesis of DNA and RNA oligonucleotides. total-synthesis.comatdbio.com Its combination of selective reactivity with primary alcohols, high yield in both protection and deprotection steps, and the unique colorimetric feedback mechanism for monitoring reaction efficiency makes it exceptionally well-suited for this purpose. atdbio.comajol.info Its utility also extends to the synthesis of modified oligonucleotides, peptide-nucleic acid conjugates, and in carbohydrate chemistry. umich.eduglenresearch.com

Despite its widespread success, the use of DMT-Cl is not without limitations. The very acid lability that makes it so useful is also its main vulnerability. The acidic conditions required for detritylation, though mild, can cause unwanted side reactions. The most significant of these is depurination, which is the cleavage of the glycosidic bond connecting a purine (B94841) base (adenine or guanine) to the sugar backbone. biosearchtech.com This is particularly problematic when synthesizing sequences containing multiple adenine (B156593) residues. biosearchtech.com Depurination results in the loss of a base and can lead to cleavage of the oligonucleotide chain during the final basic deprotection steps, ultimately reducing the yield of the full-length desired product. biosearchtech.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[chloro-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO2/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWYRBLDOOOJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193618 | |

| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-36-9 | |

| Record name | 4,4′-Dimethoxytrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40615-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(chlorophenylmethylene)bis[4-methoxybenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic and Theoretical Aspects of Dmt Cl Reactivity

Formation and Stability of the 4,4'-Dimethoxytrityl Cation

The reactivity of DMT-Cl is intrinsically linked to the formation of the 4,4'-dimethoxytrityl (DMT) cation. This carbocation is generated upon the departure of the chloride ion, a process often facilitated by a Lewis acid or polar solvent. The remarkable stability of this cation is a key determinant of the facility with which the DMT group can be introduced and subsequently removed under mild acidic conditions. google.com

Resonance Stabilization and Electronic Effects of Methoxy (B1213986) Groups

The stability of the DMT cation is primarily attributed to the extensive delocalization of the positive charge across the three aromatic rings. glenresearch.comresearchgate.net This resonance stabilization is significantly enhanced by the electronic effects of the two methoxy groups located at the para positions of two of the phenyl rings.

The oxygen atoms of the methoxy groups possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance. stackexchange.comquora.com This electron-donating effect, also known as a positive mesomeric effect (+M), effectively disperses the positive charge from the central carbocationic carbon onto the aromatic rings and, crucially, onto the oxygen atoms themselves. This delocalization is a powerful stabilizing force.

While the methoxy group also exerts an electron-withdrawing inductive effect (-I) due to the higher electronegativity of oxygen compared to carbon, the resonance effect is dominant, especially from the para position. stackexchange.com This net electron-donating character is what makes the DMT cation significantly more stable than its unsubstituted counterpart, the trityl cation. stackexchange.com

The formation of the intensely colored orange DMT cation upon acid treatment is a visual indicator of its presence and is often used to monitor the efficiency of coupling reactions in oligonucleotide synthesis. wikipedia.orgatdbio.com

Comparison with Other Trityl Cations

To appreciate the unique properties of the DMT cation, it is instructive to compare its stability with other related trityl cations, namely the unsubstituted trityl cation and the monomethoxytrityl (MMT) cation.

The stability of these cations, and consequently the lability of the corresponding protecting groups, increases with the number of electron-donating methoxy groups. umich.edu The order of stability is as follows:

Trityl < Monomethoxytrityl < Dimethoxytrityl

This trend is directly reflected in the conditions required for their removal (deprotection). The trityl group requires strong acidic conditions for cleavage, while the MMT group is more acid-labile. The DMT group, benefiting from the stabilizing effect of two methoxy groups, is the most acid-labile of the three and can be removed under very mild acidic conditions, such as with dilute trichloroacetic acid in a non-polar solvent. google.com This high degree of acid lability is a significant advantage in the synthesis of sensitive biomolecules like DNA and RNA, as it minimizes the risk of side reactions such as depurination. google.com

Table 1: Comparison of Trityl Protecting Groups

| Protecting Group | Abbreviation | Relative Acid Lability |

|---|---|---|

| Trityl | Tr | Low |

| Monomethoxytrityl | MMT | Medium |

| Dimethoxytrityl | DMT | High |

Reaction Kinetics and Selectivity in Protecting Group Installation

The installation of the DMT protecting group using DMT-Cl is a reaction of significant practical importance. The kinetics and selectivity of this reaction are crucial for achieving high yields and purity in multi-step syntheses.

Regioselectivity for Primary Hydroxyl Groups

One of the most valuable features of DMT-Cl is its high regioselectivity for primary hydroxyl groups over secondary and tertiary ones. researchgate.net This selectivity is primarily due to steric hindrance. The DMT group is exceptionally bulky, and its large size makes it difficult to approach and react with more sterically encumbered secondary and tertiary hydroxyls. researchgate.net

In the context of nucleoside chemistry, this means that DMT-Cl will preferentially react with the 5'-primary hydroxyl group, leaving the 2'- and 3'-secondary hydroxyl groups untouched, provided the reaction conditions are carefully controlled. researchgate.netnih.gov This selective protection is fundamental to the phosphoramidite (B1245037) method of oligonucleotide synthesis, allowing for the stepwise elongation of the oligonucleotide chain in the 3' to 5' direction. sigmaaldrich.com

Factors Influencing Reaction Rate and Yield

Several factors can influence the rate and yield of the reaction between DMT-Cl and a hydroxyl-containing substrate. These include:

Purity of Reagents: The presence of moisture is detrimental to the reaction, as DMT-Cl readily hydrolyzes to form the unreactive 4,4'-dimethoxytrityl alcohol (DMT-OH). researchgate.net Therefore, anhydrous conditions are essential for achieving high yields. researchgate.net Similarly, the purity of the DMT-Cl itself is critical; contamination with DMT-OH will lead to incomplete reactions. researchgate.net

Stoichiometry: The molar ratio of DMT-Cl to the substrate is a key parameter. While a slight excess of DMT-Cl is often used to drive the reaction to completion, a large excess can lead to the formation of by-products. nih.gov

Presence of a Base: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. nih.govajol.info The base serves to neutralize the hydrochloric acid that is generated during the reaction, preventing it from prematurely cleaving the newly formed DMT ether. Pyridine can also act as the solvent for the reaction. nih.gov

Control of Selectivity through Reaction Conditions

While DMT-Cl exhibits a strong intrinsic preference for primary hydroxyl groups, the selectivity can be further controlled and enhanced by careful manipulation of the reaction conditions.

Temperature: Lowering the reaction temperature generally increases the selectivity for the less sterically hindered primary hydroxyl group. ajchem-a.com Reactions are often carried out at or below room temperature to maximize this selectivity. nih.gov Raising the temperature can lead to the protection of secondary hydroxyls as well. umich.edu

Concentration: Using a limited concentration of DMT-Cl can also favor the reaction with the more reactive primary hydroxyl group. ajchem-a.com

Solvent: The choice of solvent can influence the reaction. Pyridine is a common solvent as it also acts as a base. nih.gov Other aprotic solvents like dichloromethane (B109758) can also be used, typically in the presence of a soluble base like triethylamine. acs.org The solvent can affect the solubility of the reactants and the stability of the intermediate carbocation, thereby influencing the reaction rate and selectivity.

By carefully controlling these parameters, chemists can effectively utilize DMT-Cl to selectively protect primary hydroxyl groups, a critical step in the synthesis of complex molecules such as oligonucleotides.

Proposed Mechanisms of Tritylation and Detritylation

The primary role of 4,4'-Dimethoxytrityl chloride in organic synthesis, particularly in the assembly of oligonucleotides, is to act as a protecting group for hydroxyl functions. speqtus.in This involves two key processes: tritylation (protection) and detritylation (deprotection).

Tritylation is the reaction where the DMT group is attached to a hydroxyl-containing substrate. This reaction is typically conducted under anhydrous, basic conditions. A common procedure involves dissolving the substrate, such as a nucleoside, in a solvent like pyridine, which also acts as a base to neutralize the hydrochloric acid byproduct. DMT-Cl is then added, leading to the formation of a DMT ether at the sterically least hindered hydroxyl group, most commonly the primary 5'-hydroxyl of a nucleoside. vanderbilt.eduumich.edu

Detritylation is the reverse process, where the DMT protecting group is removed to liberate the hydroxyl group for subsequent reactions. This is an acid-catalyzed cleavage reaction. thermofisher.com Protic acids, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-reactive solvent like dichloromethane, are widely used. sigmaaldrich.comoup.com The reaction is rapid and quantitative, often producing a distinct orange color due to the formation of the stable dimethoxytrityl carbocation (DMT⁺), the absorbance of which can be used to monitor reaction efficiency. sigmaaldrich.comatdbio.com

The general conditions for these two opposing reactions are summarized in the table below.

| Process | Typical Reagents | Solvent | General Conditions | Primary Outcome |

| Tritylation | This compound (DMT-Cl) | Pyridine | Anhydrous, Room Temperature | Formation of a 5'-O-DMT ether |

| Detritylation | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) | Dichloromethane (DCM) | Anhydrous, Acidic | Cleavage of DMT ether, regenerating the 5'-hydroxyl group |

SN1-Type Cleavage Mechanisms

The mechanisms for both the formation of the DMT ether from DMT-Cl and the acidic cleavage of the DMT ether proceed via a substitution nucleophilic unimolecular (SN1) pathway. chegg.comvaia.com The defining feature of this mechanism is the formation of a carbocation intermediate in the rate-determining step.

In the case of tritylation, the C-Cl bond in DMT-Cl cleaves heterolytically to form the chloride ion and the exceptionally stable 4,4'-dimethoxytrityl carbocation. This cation is then rapidly attacked by the nucleophilic hydroxyl group of the substrate.

For detritylation, the mechanism involves the following steps:

Protonation: The ether oxygen of the DMT-protected substrate is protonated by a strong acid (e.g., TCA or DCA). biotage.com This converts the hydroxyl group into a much better leaving group (an alcohol).

Carbocation Formation: The carbon-oxygen bond cleaves, releasing the deprotected substrate and forming the resonance-stabilized DMT carbocation. sigmaaldrich.comvaia.com This is a slow, rate-limiting step.

Deprotonation/Nucleophilic Capture: In the context of oligonucleotide synthesis, the liberated DMT cation is washed away. If a nucleophile is present, it can react with the cation. For instance, in the presence of water, the cation reacts to form dimethoxytritanol. thermofisher.com

The stability of the DMT cation is paramount to the facility of these SN1 reactions. This stability arises from the extensive delocalization of the positive charge across the three aromatic rings. The two electron-donating methoxy groups at the para positions of two phenyl rings further stabilize the carbocation through resonance, making the DMT group significantly more acid-labile than the unsubstituted trityl (Tr) or monomethoxytrityl (MMT) groups. umich.edu The rate of acid-catalyzed hydrolysis increases approximately tenfold with the introduction of each methoxy group. umich.edu

| Protecting Group | Structure | Relative Rate of Acidic Hydrolysis |

| Trityl (Tr) | (C₆H₅)₃C- | 1 |

| Monomethoxytrityl (MMT) | (p-CH₃OC₆H₄)(C₆H₅)₂C- | ~10 |

| Dimethoxytrityl (DMT) | (p-CH₃OC₆H₄)₂ (C₆H₅)C- | ~100 |

Role of Lewis Acid Catalysis in Trityl Cation Reactions

While protic acids are most common for detritylation in standard oligonucleotide synthesis, Lewis acids can also serve as effective catalysts for this cleavage. oup.comoup.com

Protic acids, such as TCA and DCA, function by protonating the ether oxygen, which enhances the leaving group ability of the resulting alcohol and facilitates the SN1 cleavage. oup.comoup.com

Lewis acids, such as zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄), function by coordinating to the lone pair of electrons on the ether oxygen. oup.com This polarization of the C-O bond similarly weakens it, promoting cleavage and formation of the DMT cation without the need for a strong proton source. This can be advantageous in minimizing side reactions like depurination, which is a risk associated with strong protic acids. oup.comoup.com

Furthermore, the trityl cation itself is a stable carbocation that can function as a Lewis acid catalyst. researchgate.netmdpi.com It can activate electrophiles, promoting their reaction with nucleophiles. researchgate.net While this catalytic role is more extensively studied in other organic transformations like Friedel-Crafts or Diels-Alder reactions, it is relevant to the chemistry of DMT-Cl. mdpi.combeilstein-journals.org For example, during detritylation, an incompletely sulfurized phosphite (B83602) triester intermediate can react with the newly formed DMT cation in an Arbuzov-type reaction, leading to an oligonucleotide impurity. researchgate.net This highlights the inherent Lewis acidic reactivity of the trityl cation generated during the synthesis cycle.

| Catalyst Type | Example Catalyst | Role in Detritylation | Reference |

| Protic Acid | Dichloroacetic Acid (DCA) | Protonates ether oxygen to create a good leaving group. | oup.comoup.com |

| Protic Acid | Trichloroacetic Acid (TCA) | Protonates ether oxygen; stronger acid than DCA, faster reaction but higher risk of depurination. | sigmaaldrich.comoup.com |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Coordinates to ether oxygen, weakening the C-O bond to facilitate cleavage. | oup.comoup.com |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Coordinates to ether oxygen to promote cleavage. | oup.com |

Applications of 4,4 Dimethoxytrityl Chloride in Nucleic Acid Chemistry

Fundamental Role in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides is a stepwise process that requires the sequential addition of nucleotide monomers to a growing chain. The success of this process hinges on the use of protecting groups to prevent unwanted side reactions. DMT-Cl plays a pivotal role by temporarily blocking the 5'-hydroxyl group of the nucleoside, ensuring that chain elongation occurs specifically at the 3'-position. researchgate.net

In the synthesis of deoxyribonucleic acid (DNA), 4,4'-dimethoxytrityl chloride is used to selectively protect the 5'-hydroxyl group of deoxyribonucleosides (such as deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine). atdbio.com The 5'-hydroxyl is a primary alcohol, which is less sterically hindered and more reactive than the secondary 3'-hydroxyl group. google.comumich.edu This inherent difference in reactivity allows DMT-Cl to react preferentially at the 5'-position, a process often conducted in a pyridine (B92270) solvent. atdbio.comgoogle.com While highly selective, the reaction conditions can be controlled to minimize the formation of byproducts where the 3'-hydroxyl is also protected. google.com This protection is a mandatory first step in preparing the phosphoramidite (B1245037) monomers required for synthesis. umich.edu

The table below summarizes the reaction of DMT-Cl with a generic deoxyribonucleoside.

| Reactant | Reagent | Key Feature | Purpose |

| Deoxyribonucleoside | This compound (DMT-Cl) | Contains primary 5'-OH and secondary 3'-OH groups. | Selectively reacts with the primary 5'-hydroxyl group. researchgate.net |

| Product | 5'-O-DMT-deoxyribonucleoside | The 5'-hydroxyl group is protected by a bulky, acid-labile DMT group. | Prevents self-polymerization and directs the synthesis to proceed in the 3' to 5' direction. atdbio.com |

Similar to its role in DNA synthesis, DMT-Cl is essential for the protection of the 5'-hydroxyl group in ribonucleosides for RNA synthesis. ajol.info The challenge in RNA synthesis is greater due to the presence of an additional hydroxyl group at the 2'-position of the ribose sugar. However, the primary 5'-hydroxyl remains the most reactive site for tritylation. umich.edu The reaction of DMT-Cl with a ribonucleoside proceeds almost exclusively at the 5'-hydroxyl function, enabling its differentiation from the 2'- and 3'-secondary hydroxyls. ajol.info This selective protection is a critical step before introducing a protecting group at the 2'-position and subsequent phosphitylation at the 3'-position to create the final ribonucleoside phosphoramidite building block. uni-wuerzburg.de

The general procedure for the 5'-protection of ribonucleosides is outlined below.

| Step | Description | Reagents | Outcome |

| 1 | Transient Protection | Trimethylsilyl chloride (TMSCl) is used to temporarily protect all hydroxyl groups. | All -OH groups are silylated. |

| 2 | Selective 5'-Protection | This compound (DMT-Cl) is added. | The DMT group is installed at the 5'-position. mdpi.com |

| 3 | Deprotection | Mild basic workup (e.g., aqueous ammonia). | Removes the temporary silyl (B83357) groups from the 2' and 3' positions, leaving only the 5'-O-DMT protected ribonucleoside. mdpi.com |

Automated solid-phase synthesis is the standard method for producing oligonucleotides, and the DMT group is central to this process. atdbio.combiotage.co.jp The synthesis begins with the first nucleoside attached to a solid support, such as controlled pore glass (CPG), with its 5'-hydroxyl group protected by a DMT group. atdbio.comumich.edu

The synthesis cycle involves four main steps:

Detritylation: The cycle starts with the removal of the 5'-DMT group using a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. biosearchtech.combiotage.co.jp This exposes a free 5'-hydroxyl group on the support-bound nucleoside. biosearchtech.com

Coupling: The next nucleoside monomer, as a 3'-phosphoramidite with its own 5'-DMT group, is activated and reacts with the newly freed 5'-hydroxyl of the first nucleoside. biosearchtech.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of deletion-mutant sequences.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage, typically using an iodine solution. researchgate.net

This cycle is repeated until the desired oligonucleotide sequence is assembled. The vibrant orange color of the DMT carbocation released during the detritylation step is measured by a spectrophotometer integrated into the synthesizer, allowing for real-time monitoring of the coupling efficiency at each step. atdbio.combiotage.co.jp

Synthesis of Modified Nucleosides and Oligonucleotides

The versatility of DMT-Cl extends beyond the synthesis of natural DNA and RNA. It is a vital tool in the creation of modified nucleosides and oligonucleotides designed for specific therapeutic or diagnostic purposes. chemimpex.combiosynth.com

DMT-Cl is instrumental in the laboratory synthesis of nucleoside analogs that form the basis of many antiviral and anticancer drugs. chemimpex.comnih.gov The synthesis of these complex molecules often requires multiple steps where various functional groups must be protected and deprotected in a specific order. DMT-Cl provides reliable protection for the 5'-hydroxyl group while other parts of the nucleoside are chemically modified. nih.gov For instance, its use has been reported in the synthesis of L-nucleoside derivatives, which have shown promise as anticancer agents, and in the synthesis of precursors to drugs like Troxacitabine. nih.govacs.org The synthesis of GS-441524, the nucleoside core of the broad-spectrum antiviral drug remdesivir, also utilizes DMT-Cl to protect the 5'-hydroxyl group before the crucial phosphoramidite group is added. rsc.org

| Therapeutic Agent Class | Role of DMT-Cl in Synthesis | Example Nucleoside Analog Precursor |

| Antivirals | Protects the 5'-OH during modifications of the sugar or base, enabling the creation of chain-terminating inhibitors of viral polymerases. nih.govrsc.org | GS-441524 (precursor to Remdesivir) rsc.org |

| Anticancer Agents | Facilitates the synthesis of L-nucleoside analogs and other modified structures that can be selectively incorporated into the DNA of cancer cells, leading to cell death. nih.govacs.org | Troxacitabine acs.org |

Modifications at the 2'-position of the ribose sugar are common in therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), as they can enhance properties like nuclease resistance and binding affinity to target mRNA. microsynth.comnih.gov The synthesis of these modified building blocks heavily relies on DMT-Cl.

2'-O-Methoxyethyl (2'-O-MOE): In the synthesis of 2'-O-MOE modified ribonucleosides, the 5'-hydroxyl group is first protected using DMT-Cl. nih.govacs.orgresearchgate.net This allows for subsequent chemical reactions, such as the introduction of the phosphoramidite moiety at the 3'-position, to proceed without affecting the 5'-end. nih.gov Oligonucleotides containing 2'-O-MOE modifications exhibit excellent nuclease resistance and high binding affinity, making them a key component of several approved antisense drugs. microsynth.comnih.gov

2'-O-Trifluoromethyl (2'-OCF3): The 2'-OCF3 group is a newer modification used as a sensitive reporter for 19F-NMR studies of RNA structure and interactions. nih.gov The chemical synthesis of 2'-OCF3 adenosine (B11128) and cytidine (B196190) phosphoramidites is a multi-step process. nih.govresearchgate.net A critical step in this pathway involves the reaction of the partially modified nucleoside with DMT-Cl to protect the 5'-hydroxyl group, which is then followed by phosphitylation to generate the final building block (a phosphoramidite) ready for incorporation into RNA strands via automated synthesis. nih.govresearchgate.net

| Modification | Synthetic Step Involving DMT-Cl | Purpose of Modification |

| 2'-O-Methoxyethyl (2'-O-MOE) | Protection of the 5'-hydroxyl group with DMT-Cl prior to phosphitylation. nih.govacs.org | Increases nuclease resistance and binding affinity for therapeutic applications. microsynth.comnih.gov |

| 2'-O-Trifluoromethyl (2'-OCF3) | Protection of the 5'-hydroxyl group with DMT-Cl to form the dimethoxytritylated intermediate (e.g., A6 or C6b in published syntheses). nih.govresearchgate.net | Serves as a highly sensitive 19F-NMR probe for studying RNA structure and dynamics. nih.gov |

Challenges and Strategies for Protecting Sensitive Nucleobases

The exocyclic amino groups of adenine (B156593), guanine (B1146940), and cytosine, as well as the imide/lactam function of guanine and thymine/uracil (B121893), are nucleophilic and require protection to prevent side reactions during oligonucleotide synthesis. umich.edu While standard protecting groups like benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine are commonly used, challenges arise with particularly sensitive nucleobases or when synthesizing modified oligonucleotides. atdbio.comsigmaaldrich.com

A significant challenge is the potential for depurination, the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the sugar, which can occur under the acidic conditions used for DMT removal. umich.edu Guanine, in particular, is susceptible to side reactions. nih.gov To address this, various strategies have been developed:

Labile Protecting Groups: For sensitive applications, more labile protecting groups for guanine, such as the dimethylformamidine (dmf) group, are employed. These groups can be removed under milder basic conditions, reducing the risk of base modification. atdbio.combiotage.com

"Ultramild" Protecting Groups: For oligonucleotides with extremely sensitive modifications, "ultramild" protecting groups are used. These can be removed under very gentle conditions, such as with potassium carbonate in methanol (B129727) or a mixture of aqueous ammonia (B1221849) and methylamine (B109427) at room temperature. biotage.com

Full Protection Strategy: In some cases, a "full protection" strategy is employed where all reactive sites on the nucleobases, including the imide/lactam functions, are protected. This approach minimizes side reactions, especially during further modifications of the oligonucleotide. nih.gov For instance, a 1,2-bis(isobutyryloxy)ethylene group has been used as an additional protecting group for guanine. nih.gov

Alternative Protecting Groups for Uracil and Guanine: To prevent side reactions on uracil and guanine residues, groups like the (butylthio)carbonyl group have been explored. This group is introduced in good yields and can be cleaved under mild conditions. researchgate.net

The choice of protecting group strategy is crucial and depends on the specific sequence being synthesized and any modifications present in the oligonucleotide.

Detritylation Strategies in Oligonucleotide Synthesis

Detritylation is the process of removing the DMT group from the 5'-hydroxyl of the growing oligonucleotide chain. biotage.com This step is essential to expose the hydroxyl group for the next coupling reaction in the synthesis cycle. biotage.com

Acid-Catalyzed Deprotection: Conditions and Optimization

The standard method for detritylation involves the use of a protic acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) or toluene. atdbio.comnih.gov The reaction is rapid and generally quantitative. atdbio.com The cleaved DMT cation produces a characteristic orange color, which can be used to monitor the efficiency of each coupling step spectrophotometrically. atdbio.comsigmaaldrich.com

Optimization of detritylation conditions is critical to ensure complete removal of the DMT group without causing unwanted side reactions. The concentration of the acid and the detritylation time are key parameters that need to be carefully controlled. sigmaaldrich.com

A major side reaction during acid-catalyzed detritylation is depurination, particularly of adenine and guanine bases. umich.edusigmaaldrich.com This occurs when the glycosidic bond between the purine base and the deoxyribose sugar is cleaved under acidic conditions, leading to strand cleavage and a lower yield of the desired full-length oligonucleotide. sigmaaldrich.com

Strategies to minimize depurination include:

Using Milder Acids: While TCA is effective, prolonged exposure or high concentrations can lead to significant depurination. Dichloroacetic acid (DCA) is a slightly weaker acid and is often preferred to minimize this side reaction.

Controlling Reaction Time: The detritylation step is typically carried out for a short period, often just a few minutes, to ensure complete removal of the DMT group while minimizing the exposure of the oligonucleotide to the acidic environment. sigmaaldrich.com

Optimizing Acid Concentration: The concentration of the acid is carefully optimized to be just sufficient for efficient detritylation without causing excessive depurination. sigmaaldrich.com

For the synthesis of oligonucleotides containing acid-sensitive modifications or for large-scale synthesis where even minor side reactions can lead to significant product loss, milder detritylation methods are desirable. One such method involves the use of zinc bromide (ZnBr₂) in an organic solvent. umich.edu This Lewis acid-based method can selectively remove the 5'-O-DMT group, potentially reducing the risk of depurination. umich.edu However, it's important to note that side reactions like the deacylation of nucleobases can still occur with this method. umich.edu

Differential Lability of DMT Groups from Primary vs. Secondary Hydroxyls

The DMT group is selectively attached to the primary 5'-hydroxyl group of a nucleoside due to its lower steric hindrance compared to the secondary 3'-hydroxyl group. researchgate.net This selectivity is a cornerstone of controlled, directional oligonucleotide synthesis. The DMT group attached to a primary hydroxyl is also more labile and can be removed more readily under acidic conditions than a DMT group attached to a secondary hydroxyl. This differential lability is crucial for ensuring that only the 5'-DMT group is removed during the detritylation step, leaving the 3'-hydroxyl of the incoming nucleoside phosphoramidite available for the subsequent coupling reaction.

Alternatives to Acidic Detritylation (e.g., Reductive Cleavage, Enzymatic Deprotection)

While acid-catalyzed detritylation is the most common method, alternative strategies have been explored to avoid the use of strong acids and their associated side reactions.

Reductive Cleavage: Certain protecting groups, though not typically the standard DMT group, can be removed under reductive conditions. This approach offers an orthogonal deprotection strategy, meaning the protecting group can be removed without affecting other protecting groups on the oligonucleotide.

Enzymatic Deprotection: The use of enzymes to remove protecting groups offers a highly specific and mild alternative to chemical methods. While not yet a mainstream technique for routine oligonucleotide synthesis, research into enzymatic deprotection strategies is ongoing. This approach holds promise for the synthesis of highly sensitive and complex oligonucleotides where traditional chemical methods may not be suitable.

The development of new detritylation strategies is an active area of research, driven by the increasing demand for high-purity, modified oligonucleotides for various therapeutic and diagnostic applications.

Broader Applications in Organic Synthesis Beyond Nucleic Acids

Protection of Hydroxyl Groups in Complex Molecule Synthesis

The dimethoxytrityl (DMT) group is a cornerstone for the protection of primary hydroxyl groups, a function that is pivotal in the multi-step synthesis of intricate organic molecules. ajchem-a.com Its steric bulk generally ensures selective reaction with the less hindered primary hydroxyls over secondary or tertiary ones. Furthermore, the DMT ether can be introduced and cleaved under relatively mild acidic conditions, a characteristic that preserves the integrity of other sensitive functional groups within a complex molecular framework. ajchem-a.com

Selective Mono-Protection of Polyols (e.g., Glycols, Diols)

In the synthesis of molecules containing multiple hydroxyl groups, such as polyols, the selective protection of one hydroxyl group is a common challenge. 4,4'-Dimethoxytrityl chloride offers an effective solution for the mono-protection of symmetrical and asymmetrical diols and glycols. By carefully controlling reaction conditions, such as temperature and the stoichiometry of reagents, a single hydroxyl group can be selectively protected. ajchem-a.com

A typical procedure involves reacting the diol with DMT-Cl in a solvent like pyridine (B92270), which also acts as a base to neutralize the hydrochloric acid generated during the reaction. ajchem-a.com To favor mono-protection, the diol is often used in excess relative to the DMT-Cl. This statistical approach increases the probability of the DMT-Cl reacting with an unprotected diol molecule rather than the already mono-protected species. The resulting mono-DMT protected diol can then be purified from the reaction mixture, often through chromatographic techniques, although chromatography-free purification methods like extraction and precipitation have also been developed to enhance efficiency and reduce costs. ajchem-a.com

The selective protection of one hydroxyl group in a diol allows for the differential functionalization of the remaining unprotected hydroxyl group. This strategy is fundamental in the stepwise construction of complex molecules where precise control over reactivity is paramount.

Table 1: Examples of Mono-DMT Protection of Diols

| Diol Substrate | Reaction Conditions | Product | Reference |

| Ethylene Glycol | DMT-Cl, Pyridine | O-(4,4'-Dimethoxytrityl)ethylene glycol | ajchem-a.com |

| 1,4-Butanediol | DMT-Cl, Pyridine | 4-(4,4'-Dimethoxytrityloxy)butan-1-ol | ajchem-a.com |

| Diethylene Glycol | DMT-Cl, Pyridine | 2-(2-(4,4'-Dimethoxytrityloxy)ethoxy)ethanol | ajchem-a.com |

Application in Natural Product Synthesis

The synthesis of natural products often involves the assembly of complex, highly functionalized molecules. In this context, protecting groups are indispensable tools for masking reactive sites and guiding the synthetic route. The DMT group has found application in the synthesis of various natural products, particularly in the protection of sensitive hydroxyl groups during the elaboration of the molecular framework. researchgate.net

For instance, in the synthesis of polypropionate macrolides, a class of natural products with a wide range of biological activities, the selective protection of hydroxyl groups is crucial for controlling the stereochemistry and regiochemistry of subsequent transformations. researchgate.net The stability of the DMT ether under a variety of reaction conditions, coupled with its facile removal under mild acid treatment, makes it a suitable choice for such intricate synthetic endeavors. While detailed examples in the total synthesis of specific, highly complex natural products are often embedded within extensive synthetic schemes, the principles of its application remain consistent: to temporarily shield a hydroxyl group to allow for chemical modifications at other positions of the molecule.

Selective Protection of Other Functional Groups (e.g., Thiols, Amines)

The utility of this compound extends beyond the protection of hydroxyl groups to other nucleophilic functionalities, notably thiols and amines. researchgate.net The trityl group can be introduced onto these heteroatoms to prevent their participation in undesired side reactions during a synthetic sequence.

The protection of amines with DMT-Cl is a valuable strategy, particularly for primary amines. nih.gov The resulting N-DMT bond is stable to many reaction conditions but can be cleaved under acidic conditions, similar to O-DMT ethers. This allows for the selective deprotection of the amine in the presence of other acid-labile or base-labile protecting groups.

Similarly, thiols can be protected as S-DMT thioethers. researchgate.net This is particularly relevant in peptide synthesis and the synthesis of other sulfur-containing molecules where the nucleophilic thiol group needs to be masked.

Comparative Reactivity of Oxygen, Nitrogen, and Sulfur Nucleophiles

When a molecule contains multiple nucleophilic functional groups, such as hydroxyl, amino, and thiol groups, the selectivity of the protecting group becomes a critical consideration. Studies have shown that in competitive reactions, this compound exhibits a preference for reacting with nitrogen and sulfur nucleophiles over oxygen nucleophiles.

In the context of aminophenols, where both a hydroxyl and an amino group are present, the nitrogen atom is preferentially protected by DMT-Cl. This selectivity can be attributed to the greater nucleophilicity of the nitrogen atom compared to the oxygen atom in these systems. This inherent preference allows for the selective N-protection of aminophenols without the need for prior protection of the hydroxyl group.

A similar trend is observed with molecules containing both thiol and hydroxyl groups. The sulfur atom of a thiol is generally more nucleophilic than the oxygen atom of an alcohol, leading to the preferential formation of the S-DMT thioether. This differential reactivity provides a powerful tool for the selective protection of thiols in the presence of hydroxyl groups.

Table 2: General Reactivity Trend of Nucleophiles with DMT-Cl

| Nucleophile | Relative Reactivity with DMT-Cl |

| Thiol (R-SH) | High |

| Amine (R-NH2) | High |

| Primary Hydroxyl (R-CH2OH) | Moderate |

| Secondary Hydroxyl (R2CHOH) | Low |

Regioselective Tritylation in Carbohydrate Chemistry

Carbohydrate chemistry presents a unique set of challenges due to the presence of multiple hydroxyl groups with similar reactivity. The regioselective protection of a single hydroxyl group is often a key step in the synthesis of complex oligosaccharides and glycoconjugates. This compound is a widely used reagent for the selective protection of the primary hydroxyl group in carbohydrates.

Due to its steric bulk, the DMT group reacts preferentially with the least sterically hindered primary hydroxyl group (typically at the 6-position of a pyranose ring) over the more hindered secondary hydroxyl groups. This regioselectivity allows for the isolation of 6-O-DMT protected carbohydrates in good yields, which can then be used as building blocks for further glycosylation reactions or other modifications. The reaction is typically carried out in pyridine, which acts as both a solvent and a base.

Inhibition of Acetyl Group Migration During Deprotection

A common issue in carbohydrate chemistry is the migration of acyl protecting groups, such as acetyl groups, during deprotection steps. For example, during the acidic removal of a trityl group from a carbohydrate that also contains acetyl groups, the newly liberated hydroxyl group can be acylated by an adjacent acetyl group through an intramolecular transesterification reaction. This acyl migration leads to a mixture of products and complicates the purification and characterization of the desired compound.

Research has shown that the conditions of the detritylation reaction can be optimized to inhibit this acetyl group migration. One successful approach involves the use of microreactors. By carefully controlling parameters such as flow rate, reagent concentration, reaction time, and substrate concentration in a microflow system, the deprotection of the trityl group can be achieved with minimal migration of neighboring acetyl groups. researchgate.net This technique provides a more controlled reaction environment compared to traditional batch methods, thereby improving the selectivity and yield of the desired deprotected product. This demonstrates a significant advancement in overcoming a long-standing challenge in carbohydrate synthesis.

Methodological Advancements and Analytical Considerations

Synthesis and Purification Methodologies for DMT-Protected Compounds

Innovations in synthesis and purification are critical for overcoming the challenges associated with traditional methods, such as the reliance on time-consuming chromatographic techniques and the harsh conditions required for certain reactions.

Traditional purification of DMT-protected compounds often involves costly and labor-intensive chromatographic methods. To circumvent this, several chromatography-free methodologies have been developed, focusing on more economical and efficient techniques like extraction, precipitation, and enzymatic reactions.

One notable approach involves the controlled synthesis of mono-DMT-protected diols and glycols, which can be purified effectively using simple extraction and precipitation methods, resulting in high yields and purity. Another strategy, particularly useful in large-scale synthesis of compounds like 2'-O-methoxyethylguanosine, employs an enzymatic deamination step. This process selectively converts impurities into a form that can be easily removed, thus avoiding the need for chromatography.

Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions in organic synthesis. Its application to the preparation of DMT-protected compounds, such as nucleoside phosphoramidites, has shown significant benefits. Microwave-assisted synthesis protocols can enhance the efficiency of phosphitylation reactions, the process of introducing the phosphoramidite (B1245037) moiety to the nucleoside. This technique has been shown to improve reaction yields and is particularly effective for the synthesis of sterically hindered phosphoramidites, which are often challenging to prepare under standard conditions.

The use of solid-supported reagents, where the 4,4'-Dimethoxytrityl chloride (DMT-Cl) is anchored to a polymer resin, offers a streamlined approach to synthesis. This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration, eliminating the need for chromatographic workup. This "safety-catch" linkage strategy has been applied in the synthesis of various organic molecules. For instance, a rapid and high-yield tritylation of nucleosides and nucleotides covalently attached to a solid support can be achieved using DMT-Cl in the presence of specific catalysts. researchgate.net The functionalization of polymer supports and the loading of molecules onto the resin can be monitored effectively using spectrophotometric methods based on the release of the DMT cation. rsc.org

Analytical Techniques for Characterization and Purity Assessment

Accurate characterization and purity assessment are crucial for ensuring the quality and efficacy of DMT-protected compounds, especially in therapeutic applications. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of synthetic oligonucleotides. atdbio.com A widely used strategy is the "trityl-on" purification method, which leverages the hydrophobic nature of the DMT group. atdbio.comdiva-portal.org

In this approach, the final synthesis cycle is completed without removing the 5'-DMT group. This makes the desired full-length oligonucleotide significantly more hydrophobic than the "failure sequences" (shorter, truncated oligonucleotides) which lack the DMT group. atdbio.com This difference in hydrophobicity allows for excellent separation using reversed-phase HPLC (RP-HPLC). atdbio.com The process typically involves the steps outlined in the table below.

| Step | Description | Purpose |

| Binding | The crude oligonucleotide mixture is loaded onto a reversed-phase column or cartridge. | The hydrophobic DMT-on product binds strongly to the stationary phase, while hydrophilic failure sequences do not. |

| Washing | The column is washed with a low-organic-content solvent. | To elute the unbound, shorter failure sequences and other impurities. |

| Detritylation | An acidic solution (e.g., trifluoroacetic acid) is passed through the column. nih.gov | To cleave the DMT group from the full-length oligonucleotide, reducing its hydrophobicity. |

| Elution | The now "trityl-off" target oligonucleotide is eluted from the column using a solvent with higher organic content. | To collect the purified, full-length product. |

This trityl-on method, often performed using solid-phase extraction (SPE) cartridges followed by HPLC analysis, can yield product purities of 90% or greater. nih.gov While reversed-phase HPLC separates based on hydrophobicity, other modes like anion-exchange HPLC can also be used, which separate oligonucleotides based on their charge (i.e., length). atdbio.com

Mass Spectrometry (MS) is a powerful analytical technique used for the precise determination of molecular weights and the structural elucidation of DMT-protected compounds and their impurities. calstate.edu It is often coupled with liquid chromatography (LC-MS) to provide separation and identification in a single analysis.

LC-MS methods have been developed for the sensitive quantification of byproducts generated during oligonucleotide synthesis, such as dimethoxytrityl alcohol (DMT-OH). researchgate.net High-resolution accurate mass spectrometry (HRAM-MS) is particularly valuable for characterizing the impurity profiles of phosphoramidite raw materials, which are the building blocks for oligonucleotide synthesis. thermofisher.com By analyzing the fragmentation patterns (MS/MS), it is possible to identify the exact site of modifications or impurities within the molecule. thermofisher.com

Different ionization techniques are employed depending on the specific application. For instance, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used for analyzing oligonucleotides, while Electrospray Ionization (ESI) is commonly used in LC-MS setups for characterizing a wide range of compounds. calstate.edunih.gov

| Technique | Application in DMT-Compound Analysis | Findings |

| LC-MS/MS | Quantification of DMT and its metabolites in biological samples. nih.gov | Enables pharmacokinetic studies by providing sensitive and accurate concentration measurements. |

| HRAM-MS | Characterization of phosphoramidite building blocks and their impurities. thermofisher.com | Identifies and localizes trace-level impurities that could affect the quality of the final oligonucleotide product. |

| MALDI-TOF MS | Analysis of modified oligonucleotides. nih.gov | Confirms the successful incorporation of modifications and the overall integrity of the synthesized molecule. |

| ESI-Q-TOF LC/MS | Analysis of impurities in manufactured oligonucleotides. calstate.edu | Identifies synthesis-based impurities (e.g., n-1 sequences) and degradation products (e.g., depurinations). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation and purity assessment of this compound (DMT-Cl). ¹H NMR spectroscopy is particularly informative, providing a detailed fingerprint of the molecule's proton environment.

In a typical ¹H NMR spectrum, the protons of the DMT-Cl molecule give rise to characteristic signals. The two methoxy (B1213986) groups (-OCH₃) produce a sharp singlet at approximately 3.74 ppm. The aromatic protons from the three phenyl rings appear in the region between 6.8 and 7.5 ppm. Specifically, the protons on the dimethoxy-substituted rings are distinguishable from those on the unsubstituted phenyl ring. For instance, in a spectrum run in Deuterated Chloroform (CDCl₃), the aromatic protons show distinct multiplets corresponding to their positions on the phenyl rings. The identity of the compound is confirmed if the spectrum conforms to that of a reference standard.

The following table summarizes typical chemical shifts for this compound in ¹H NMR.

| Proton Type | Chemical Shift (δ) in ppm (DMSO-d₆) | Signal Pattern |

| Aromatic Protons | 6.90 - 7.64 | Multiplet |

| Methoxy Protons | 3.74 | Singlet |

Data compiled from reference. The solvent used can cause variations in chemical shifts.

NMR is not only used for structural confirmation but also plays a role in identifying impurities. The presence of unexpected signals can indicate contamination with related trityl species or residual solvents from the synthesis process.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions involving this compound. Its primary application in this context is to track the consumption of starting materials and the formation of the desired DMT-protected product, such as a 5'-O-DMT-nucleoside.

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). In a typical setup to monitor the tritylation of a nucleoside, three spots are applied to the silica plate: the starting nucleoside, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.

As the reaction proceeds, the non-polar DMT group is attached to the polar nucleoside. This causes the resulting DMT-protected product to be significantly less polar than the starting nucleoside. Consequently, the product spot travels further up the TLC plate (higher Retention Factor, Rf) than the starting material spot. A common mobile phase used for this purpose is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., a 10:1 ratio), which effectively separates the polar nucleoside from the less polar DMT-protected product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

| Compound | Relative Polarity | Typical Rf Value |

| Nucleoside (Starting Material) | High | Low |

| 5'-O-DMT-Nucleoside (Product) | Low | High |

Rf values are dependent on the specific nucleoside, exact solvent system, and plate conditions.

Quality Control of this compound Reagent

The quality and purity of the this compound reagent are of paramount importance for the successful synthesis of oligonucleotides. Because solid-phase oligonucleotide synthesis is a repetitive process, even minor impurities in the starting materials can accumulate, leading to a significant presence of undesired side products in the final oligonucleotide. Consequently, stringent quality control measures are essential. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of DMT-Cl, with commercial suppliers typically guaranteeing a purity of ≥98.0% or higher. Some industrial preparation methods can yield DMT-Cl with a purity exceeding 99.9% after recrystallization.

Identification and Impact of Impurities (e.g., 4-Acetoxy-4'-methoxytrityl Chloride, 4-Hydroxy-4'-methoxytrityl Chloride)

Several impurities can be present in the DMT-Cl reagent, arising from its synthesis or degradation. While specific data on 4-Acetoxy-4'-methoxytrityl chloride is not prevalent, other related species are known or plausible contaminants.

A critical potential impurity is the corresponding alcohol, 4,4'-dimethoxytritanol . This can arise from incomplete conversion during the chlorination step of the synthesis or through hydrolysis of the final product if exposed to moisture. If present in the DMT-Cl reagent, 4,4'-dimethoxytritanol is unreactive under the standard conditions for 5'-hydroxyl protection. It cannot form the necessary ether linkage with the nucleoside. As a result, the 5'-hydroxyl group of the nucleoside remains unprotected during that synthesis cycle. This failure to protect the growing oligonucleotide chain is a direct cause of sequence deletion.

The impact of reactive impurities is significant; they can become incorporated into the oligonucleotide chain, leading to modified products that may be difficult or impossible to separate from the target sequence.

Strategies for Minimizing Impurity-Related Deletion Sequences

Deletion sequences, often referred to as (n-1) impurities, are oligonucleotides that are missing one nucleotide from the target sequence. While these can arise from various process failures, the purity of the DMT-Cl reagent is a crucial factor.

The primary strategy to prevent impurities in the DMT-Cl reagent from causing deletion sequences is to use a reagent of the highest possible purity. This is achieved through:

Robust Synthesis and Purification: Manufacturers employ optimized synthesis protocols and rigorous purification steps, such as recrystallization, to remove unreacted starting materials and side products like 4,4'-dimethoxytritanol.

Strict Quality Control: As mentioned, HPLC analysis is used to confirm that the purity of the DMT-Cl lot meets specifications (e.g., >98%) before its use in oligonucleotide synthesis.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in DMT-Cl Mediated Reactions

A significant portion of the waste generated during oligonucleotide synthesis comes from solvents researchgate.net. Research efforts are directed towards replacing hazardous solvents, such as dichloromethane (B109758) (DCM) and acetonitrile, with more environmentally friendly alternatives researchgate.netnih.gov. Greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and acetone (B3395972) have been investigated as potential replacements in various steps of the synthesis cycle researchgate.netnih.gov.

Novel solvent systems are also being explored. Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with negligible vapor pressure, high thermal stability, and potential for recyclability, making them attractive alternatives to volatile organic compounds doi.org. While their application is being explored for various organic reactions, including those relevant to nucleic acid chemistry, specific use in DMT-Cl mediated protection steps is an active area of research atdbio.comdoi.org. Additionally, chromatography-free purification methods are being developed, which significantly reduce solvent consumption during the isolation of DMT-protected intermediates researchgate.net.

Improving the atom economy of oligonucleotide synthesis is a key goal for waste minimization nih.govresearchgate.net. The DMT group itself, while essential, accounts for approximately one-third of the mass of a phosphoramidite (B1245037) monomer, contributing significantly to the process mass intensity researchgate.net. Strategies are being developed for the recovery and recycling of the DMT group cleaved during the synthesis cycle nih.govresearchgate.net. The cleaved DMT cation, which produces a characteristic orange color, can be captured and converted back into DMT-Cl for reuse nih.gov.

Advanced Applications and Functionalization

Beyond its role as a protecting group, the unique chemical properties of the trityl scaffold, including the DMT moiety, are being exploited for advanced applications in diagnostics, bio-imaging, and bioconjugation.

The trityl group can be chemically modified to create fluorescent tags. By replacing one of the phenyl rings with a polycyclic aromatic hydrocarbon, such as pyrene, researchers have developed trityl-based fluorophores glenresearch.com. A key feature of these tags is that their fluorescence can be switched "on" and "on". In its protected, neutral form, the tag is fluorescent; upon cleavage with acid, the resulting non-fluorescent trityl cation is formed. This pH-dependent switching provides a high degree of control and accuracy for detection, which is valuable in applications like DNA chips glenresearch.com.

The inherent hydrophobicity of the trityl group can be a challenge for biological applications. To address this, water-soluble trityl radicals have been synthesized by functionalizing the trityl structure with oligoethylene glycol (OEG) chains mdpi.comnih.gov. These derivatives maintain the core properties of the trityl group while being soluble in aqueous media, opening possibilities for their use as fluorescent probes in cellular imaging mdpi.comnih.gov.

In the broader field of bioconjugation, it is important to distinguish DMT-Cl from a related compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). DMTMM is a water-soluble condensing agent used to form amide bonds, enabling the conjugation of various ligands to polymer scaffolds nih.govresearchgate.net. While both contain a "dimethoxy" moiety, their chemical structures and applications are distinct. The primary role of DMT-Cl remains the protection of hydroxyl groups, a function that is critical for the synthesis of oligonucleotides that may subsequently be used in various bioconjugation strategies nih.gov.

Oligonucleotide Purification Utilizing DMT-Cl Hydrophobicity ("Trityl-On" Purification)

The terminal 4,4'-dimethoxytrityl (DMT) group, left on the 5'-end of a synthetic oligonucleotide, serves as a highly effective purification handle due to its significant hydrophobicity. This strategy, known as "trityl-on" purification, leverages the lipophilic nature of the DMT group to differentiate the full-length, desired oligonucleotide product from shorter, truncated "failure" sequences that lack this group. atdbio.comphenomenex.comyale.edu During solid-phase synthesis, any failure sequences are typically capped (e.g., with acetic anhydride), leaving them without a 5'-hydroxyl to react in subsequent cycles and thus without the final DMT group. atdbio.com

This difference in hydrophobicity is exploited in various forms of chromatography, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE). atdbio.com In these methods, a non-polar stationary phase strongly retains the DMT-bearing full-length oligonucleotide, while the more polar, uncapped failure sequences are washed away. google.com After the impurities have been removed, the purified, resin-bound oligonucleotide is treated with a dilute acid (e.g., trifluoroacetic acid or dichloroacetic acid) to cleave the DMT group, a process called detritylation. atdbio.com The now deprotected, full-length oligonucleotide can be eluted from the column. atdbio.com

Trityl-on purification is particularly effective for longer oligonucleotides (40 to 150 nucleotides) and can be adapted for high-throughput parallel processing without the need for complex chromatographic instrumentation. atdbio.comphenomenex.com However, the method presents a "trityl-on paradox": the acidic conditions required for detritylation must be carefully controlled to ensure complete removal of the DMT group without causing depurination, which is the hydrolytic cleavage of purine (B94841) bases (adenine and guanine) from the sugar-phosphate backbone. phenomenex.comphenomenex.com This is a significant concern as single-stranded DNA is more susceptible to depurination than double-stranded DNA, and the synthetic process lacks the natural repair mechanisms to correct these errors. phenomenex.com

Recent research has explored alternative chromatographic techniques to optimize this process. Hydrophobic Interaction Chromatography (HIC) has emerged as a novel, one-step method for purifying DMT-protected oligonucleotides. digitellinc.comtosohbioscience.com This technique allows for the effective separation of DMT-on from DMT-off species and incorporates an on-column detritylation step at a controlled pH, which has been shown to minimize depurination while achieving high product purity (>95%) and recovery (97%). digitellinc.com

Table 1: Comparison of Trityl-On Purification Methodologies

| Methodology | Principle of Separation | Key Advantages | Key Challenges | Reported Purity/Recovery |

| Reversed-Phase (RP) Chromatography | Exploits the high hydrophobicity of the 5'-DMT group for strong retention on a non-polar stationary phase. atdbio.comgoogle.com | Effective for long oligonucleotides (40-150 bases); suitable for high-throughput applications. atdbio.comphenomenex.com | Potential for depurination during acidic detritylation step; may require removal of toxic ion-pairing agents. phenomenex.comphenomenex.com | Purity can exceed 90%. |

| Solid-Phase Extraction (SPE) | A faster, cartridge-based version of reversed-phase purification. | Rapid purification; can be automated for many samples simultaneously using 96-well plates. | Optimization is often needed to achieve high purity; potential for depurination remains. phenomenex.com | Purity of 68.8% to 78.8% achieved in one study, with further optimization required. |

| Hydrophobic Interaction Chromatography (HIC) | Separates DMT-on from DMT-off oligonucleotides based on hydrophobicity under high salt conditions. digitellinc.comtosohbioscience.com | Allows for a one-step purification and on-column detritylation at a controlled pH, reducing depurination risk. digitellinc.com | Newer technique, may require specific optimization for different sequences. | Purity >95% and recovery of 97% have been demonstrated. digitellinc.com |

Scalability and Industrial Considerations in DMT-Cl Chemistry

The use of 4,4'-Dimethoxytrityl chloride is fundamental to the industrial-scale manufacturing of oligonucleotides, which are increasingly vital as therapeutic agents (e.g., antisense oligonucleotides, siRNA) and diagnostic tools. nih.govresearchgate.net The scalability of processes involving DMT-Cl is therefore a critical consideration for pharmaceutical and biotechnology companies. nbinno.com

A primary factor in industrial production is the robust and reliable supply of high-quality raw materials. DMT-Cl and the corresponding nucleoside phosphoramidites are commercially available in large quantities, with some vendors offering batch sizes up to hundreds of kilograms and a multi-ton annual capacity. nih.govinnospk.comtheoremchem.com The purity of the DMT-Cl reagent is paramount, as impurities can lead to the formation of branched oligonucleotides or sequences with reversed nucleotides, which are difficult to remove in downstream purification and can compromise the final product's efficacy and safety. nih.gov

To address these scalability challenges, alternative manufacturing strategies are being explored.

Liquid-Phase Synthesis : This approach uses a soluble polymer support, like polyethylene (B3416737) glycol (PEG), and offers potential advantages in terms of reaction kinetics and scalability beyond the limits of solid-phase methods. researchgate.net However, controlling side reactions like depurination can be more challenging in a homogenous liquid phase compared to the heterogeneous SPOS environment where acidic reagents are easily washed away. nih.gov

Convergent Synthesis : This strategy involves synthesizing shorter oligonucleotide fragments that are then joined together. This approach has the potential to increase production batch scaling by more than tenfold and can be implemented in standard active pharmaceutical ingredient (API) manufacturing facilities. researchgate.net

Ultimately, the economic viability of large-scale oligonucleotide synthesis depends on optimizing each step of the process, from the cost and quality of DMT-Cl to the efficiency of the synthesis cycles and the final purification strategy. nbinno.comresearchgate.net The choice between solid-phase, liquid-phase, or convergent synthesis will depend on the specific oligonucleotide, required scale, and purity specifications.

Table 2: Key Scalability and Industrial Factors in DMT-Cl Chemistry

| Factor | Industrial Consideration | Challenges & Solutions |

| Raw Material Supply | A consistent supply of high-purity (>98%) DMT-Cl and phosphoramidites is essential for large-scale manufacturing. nih.govinnospk.com | Challenge: Impurities in DMT-Cl can introduce critical, hard-to-remove impurities in the final product. nih.govSolution: Partner with reputable suppliers with stringent quality control; implement rigorous incoming material testing. theoremchem.com |

| Synthesis Methodology | Solid-Phase Oligonucleotide Synthesis (SPOS) is the established method but has batch size limitations. researchgate.netnih.gov | Challenge: SPOS is limited to ~5 kg batches, which may be insufficient for future market demands. researchgate.netSolution: Exploration of liquid-phase and convergent synthesis strategies to enable multi-mole batch sizes. researchgate.netnih.gov |

| Process Control & Yield | The loading of the initial DMT-nucleoside on the solid support is a critical parameter for yield in SPOS. nih.gov | Challenge: Incomplete reactions or side reactions (e.g., depurination) reduce overall yield and purity. nih.govSolution: Precise control of reaction conditions (temperature, time, reagents) and implementation of optimized deprotection steps. phenomenex.com |

| Downstream Processing | Efficient purification of multi-kilogram batches of crude oligonucleotides is a major bottleneck. google.com | Challenge: Trityl-on purification requires large volumes of solvents and careful control of acidic detritylation to avoid product degradation. phenomenex.comgoogle.comSolution: Development of high-capacity, high-resolution chromatography methods like HIC; optimizing on-column detritylation. digitellinc.com |

| Economic Viability | The overall cost of goods is heavily influenced by the price of raw materials, process efficiency, and throughput. nbinno.com | Challenge: High cost of phosphoramidites and solvents. researchgate.netSolution: Improving coupling efficiencies, reducing cycle times, and implementing solvent recycling programs. |

Safety and Handling Protocols in Academic Research Settings

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For 4,4'-Dimethoxytrityl chloride, this involves understanding its specific chemical hazards and evaluating the potential for exposure during experimental procedures.

Physicochemical Hazards: this compound is a solid, often appearing as a light pink or peach-colored powder. chemimpex.cominnovassynth.com While not combustible, it is a reactive compound. innospk.com It is sensitive to moisture and can decompose at temperatures above 150°C. carlroth.comfishersci.ie Contact with water can liberate toxic gas. calpaclab.com

Health Hazards: The primary health risks associated with DMT-Cl are its corrosive and sensitizing effects. carlroth.comfishersci.com It is classified as causing severe skin burns and serious eye damage. carlroth.comcarlroth.com Inhalation of the dust can lead to respiratory irritation, and skin contact may cause an allergic skin reaction. carlroth.comfishersci.com Ingestion can result in severe burns to the esophagus and stomach. carlroth.com

Environmental Hazards: this compound is considered toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment. fishersci.comcarlroth.com Therefore, it should not be released into the environment. carlroth.comfishersci.com

A detailed breakdown of the hazard classifications for this compound is provided in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. carlroth.comfishersci.comcarlroth.com |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage. carlroth.comfishersci.comcarlroth.com |

| Skin Sensitization | 1 | May cause an allergic skin reaction. carlroth.comcarlroth.comfishersci.com |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation. fishersci.com |

| Hazardous to the Aquatic Environment (Chronic) | 2 | Toxic to aquatic life with long lasting effects. carlroth.com |

This data is compiled from multiple safety data sheets and should be used as a guide for risk assessment.

Recommended Personal Protective Equipment (PPE)

Based on the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure.

A summary of recommended PPE for handling DMT-Cl is presented in the table below.

| Body Part | Personal Protective Equipment | Specifications and Remarks |

| Eyes/Face | Safety goggles with side protection, Face shield | Must be worn to protect against dust particles and chemical splashes. carlroth.com |

| Skin (Hands) | Chemical-resistant gloves | Gloves should be tested according to EN 374 for chemical resistance. Check for leaks before use. carlroth.com |

| Skin (Body) | Laboratory coat, Protective clothing | A lab coat should be worn at all times. For tasks with a higher risk of splashing, additional protective clothing may be necessary. carlroth.com |